

2-Morpholin-4-ylacetohydrazide structure and synthesis

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Compound of Interest

Compound Name: 2-Morpholin-4-ylacetohydrazide

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An In-depth Technical Guide to the Structure and Synthesis of 2-Morpholin-4-ylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-ylacetohydrazide (CAS No. 770-17-2) is a bifunctional organic molecule that serves as a crucial building block in synthetic and medicinal chemistry. Its structure uniquely combines a saturated morpholine heterocycle with a reactive acetohydrazide moiety. This combination makes it an invaluable intermediate for the synthesis of a wide array of more complex molecules and novel heterocyclic systems.^{[1][2]} The morpholine ring is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, and it is a core component of many approved drugs.^[3] The hydrazide group, a potent nucleophile and a precursor to various functional groups, allows for straightforward chemical elaboration.^{[1][2]}

This guide provides a detailed examination of the structure, physicochemical properties, and a field-proven, two-step synthetic pathway for **2-morpholin-4-ylacetohydrazide**, designed for professionals engaged in chemical research and pharmaceutical development.

Chemical Structure and Physicochemical Properties

The molecular architecture of **2-morpholin-4-ylacetohydrazide** consists of a morpholine ring N-substituted at position 4 with an acetylhydrazide group. The nitrogen atom of the morpholine ring is a tertiary amine, while the hydrazide functional group contains both primary and secondary amine characteristics, offering multiple sites for chemical reactions.

Key Identifiers and Properties

The fundamental properties of **2-morpholin-4-ylacetohydrazide** are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	770-17-2	[1][3]
Molecular Formula	C ₆ H ₁₃ N ₃ O ₂	[1][3]
Molecular Weight	159.19 g/mol	[1][3]
Appearance	White to off-white crystalline solid	[1]
Boiling Point	351.2°C at 760 mmHg	[3]
Solubility	Soluble in polar solvents (e.g., water, ethanol)	[1]
Storage Conditions	Store at 2-8°C	[3]

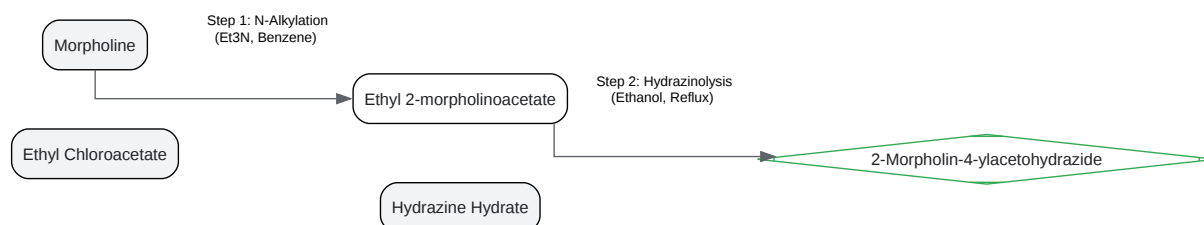
The presence of both hydrogen bond donors (-NHNH₂) and acceptors (C=O, morpholine oxygen and nitrogen) contributes to its solubility in polar solvents. The hydrazide group is the primary center of reactivity, readily undergoing condensation and acylation reactions, making the compound a versatile intermediate for constructing larger, more complex molecular frameworks.[1]

Synthesis of 2-Morpholin-4-ylacetohydrazide: A Two-Step Protocol

The most common and efficient synthesis of **2-morpholin-4-ylacetohydrazide** is a two-step process. This pathway begins with the N-alkylation of morpholine to form an ester intermediate,

followed by hydrazinolysis to yield the final product. This method is reliable, scalable, and utilizes readily available starting materials.

Synthetic Pathway Overview



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Caption: Two-step synthesis of **2-Morpholin-4-ylacetohydrazide**.

Step 1: Synthesis of Ethyl 2-morpholinoacetate (Intermediate)

Principle: This step involves a classic nucleophilic substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic α -carbon of ethyl chloroacetate and displacing the chloride leaving group. A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.^[2]

Experimental Protocol:

- **Reagents & Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), ethyl chloroacetate (1.0 eq.), and triethylamine (1.1 eq.) in a suitable solvent such as benzene or tetrahydrofuran (THF).
- **Reaction:** Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitor by TLC).

- **Work-up:** Upon completion, cool the reaction mixture and filter off the triethylamine hydrochloride salt that precipitates.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude ethyl 2-morpholinoacetate can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of 2-Morpholin-4-ylacetohydrazide

Principle: This transformation is a nucleophilic acyl substitution known as hydrazinolysis. Hydrazine hydrate, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the intermediate ester (ethyl 2-morpholinoacetate). This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel ethanol, yielding the stable hydrazide product.^[2] This is a standard and highly effective method for converting esters into hydrazides.^{[4][5]}

Experimental Protocol:

- **Reagents & Setup:** In a round-bottom flask, dissolve the crude ethyl 2-morpholinoacetate (1.0 eq.) from Step 1 in ethanol.
- **Reaction:** Add an excess of hydrazine hydrate (typically 2-3 eq.) to the solution. Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
- **Isolation:** After the reaction is complete, cool the mixture. The product, being a solid, will often crystallize out of the solution. If not, concentrate the solvent under reduced pressure.
- **Purification:** Collect the white crystalline solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product, **2-morpholin-4-ylacetohydrazide**, is typically obtained in high purity.^[2]

Significance in Drug Development and Chemical Synthesis

The value of **2-morpholin-4-ylacetohydrazide** lies in its role as a versatile synthetic intermediate.

- **Precursor to Heterocycles:** The hydrazide functionality is a key precursor for synthesizing a variety of biologically active five-membered heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. These scaffolds are prevalent in compounds with demonstrated antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
- **Medicinal Chemistry Scaffold:** The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a rigid conformational constraint.[3] Molecules containing the morpholine scaffold have found applications in oncology, cardiovascular disease, and neuroscience.[3][6]
- **Linker and Building Block:** The molecule can be used as a linker to connect different pharmacophores or as a foundational piece for building larger, more complex lead compounds in drug discovery programs.

Conclusion

2-Morpholin-4-ylacetohydrazide is a compound of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its structure is optimized for synthetic elaboration, featuring the pharmacologically relevant morpholine ring and the chemically versatile hydrazide group. The two-step synthesis outlined in this guide is robust, efficient, and readily adaptable for laboratory-scale production. For researchers and scientists in the fields of organic synthesis and drug development, a thorough understanding of this molecule's properties and preparation is essential for leveraging its full potential in the creation of novel chemical entities.

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